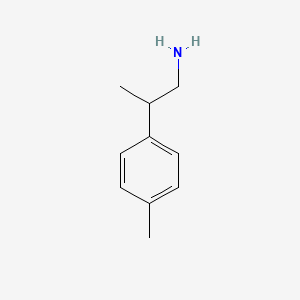

2-(4-Methylphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBUIYEZRXUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Detection of 2 4 Methylphenyl Propan 1 Amine

Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection provides the cornerstone for the analysis of 2-(4-Methylphenyl)propan-1-amine. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for both qualitative and quantitative assessments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely applied technique for the analysis of amphetamine-type substances, including this compound. researchgate.net For effective analysis, derivatization is often necessary to improve the chromatographic properties of the polar amine. jfda-online.comnih.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA). nih.govjfda-online.com

The structure of the compound is elucidated through its mass spectrum. Under electron ionization (EI), this compound produces a characteristic fragmentation pattern. The immonium ion at a mass-to-charge ratio (m/z) of 44 is a key fragment that helps in identifying the N-unsubstituted alpha-methyl-substituted carbon atom structure. researchgate.net The mass spectra of the three positional isomers (2-, 3-, and 4-methylamphetamine) are very similar, necessitating chromatographic separation for unambiguous identification. researchgate.net

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Derivatizing Agent | Key Mass Fragments (m/z) | Application Notes |

|---|---|---|---|

| This compound (4-MA) | PFPA | 118, 154, 91 | Analysis in hair samples. nih.gov |

| Amphetamine (AP) | HFBA | 118, 91, 140 | Simultaneous quantitation with other amphetamines. jfda-online.com |

This table summarizes typical derivatizing agents and key fragments observed in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS, often with the advantage of requiring no derivatization. nih.gov This technique is highly sensitive and specific, making it suitable for complex matrices like urine and blood. nih.govresearchgate.netnih.gov

Reversed-phase chromatography using C18 columns is common for separating amphetamine analogues. researchgate.netrsc.org The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netrsc.org LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode provide high selectivity and sensitivity for quantitative analysis. nih.gov

Table 2: Typical LC-MS Method Parameters for Amphetamine Analogue Analysis

| Parameter | Description |

|---|---|

| Column | C18 stationary phase (e.g., Phenomenex-Luna, Alltech Platinum EPS). researchgate.netrsc.org |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often containing formic acid, ammonium acetate, or ammonium hydroxide. researchgate.netrsc.orgoup.comsigmaaldrich.com |

| Detection | Electrospray Ionization (ESI) in positive mode. researchgate.net |

This table outlines common parameters for the LC-MS analysis of amphetamine-type compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, especially for differentiating it from its positional isomers. researchgate.netresearchgate.net While mass spectrometry can suggest the presence of a methylamphetamine isomer, only NMR can definitively confirm the position of the methyl group on the aromatic ring. researchgate.net

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed structural information. researchgate.nethyphadiscovery.com The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methyl group on the ring, the aliphatic chain protons, and the methyl group on the side chain. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for determining the substitution pattern (ortho, meta, or para). researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.1 | ~129 |

| Aromatic C-CH₃ | - | ~135 |

| Aromatic C-CH₂ | - | ~138 |

| Ring CH₃ | ~2.3 | ~21 |

| CH₂ | ~2.5, ~2.7 | ~47 |

| CH | ~3.1 | ~49 |

Note: Data is based on predicted values and general knowledge of similar structures. Actual values may vary based on solvent and experimental conditions. np-mrd.org

Infrared (IR) Spectroscopy for Compound Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the identity of a compound by matching its spectrum to a reference. researchgate.netnih.gov The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H stretching from the primary amine group, typically appearing as a pair of bands in the 3300-3400 cm⁻¹ region.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹).

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

N-H bending around 1600 cm⁻¹.

C-N stretching in the 1000-1250 cm⁻¹ region.

Bands in the 800-840 cm⁻¹ region can be indicative of para-disubstitution on the benzene (B151609) ring.

Researchers have synthesized and characterized the three ring-substituted isomers of methylamphetamine, including 4-MA, using IR spectroscopy as one of the reference techniques. researchgate.netnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.netnih.gov By measuring the mass-to-charge ratio to several decimal places, HR-ESIMS can provide an exact mass measurement. This allows for the calculation of a unique elemental formula, which is crucial for confirming the identity of new or unknown substances and distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₅N), HR-ESIMS can confirm this specific formula, adding a high degree of confidence to its identification. researchgate.net

Isomeric Differentiation and Resolution Challenges

A significant analytical challenge is the differentiation of this compound from its isomers. This includes both positional isomers (where the methyl group is at the 2- or 3-position on the phenyl ring) and chiral enantiomers (the R- and S-forms). researchgate.netnih.gov

Positional Isomers : While techniques like NMR can distinguish between 2-, 3-, and 4-methylamphetamine, chromatographic separation prior to detection is essential for analyzing mixtures. researchgate.netresearchgate.net GC and LC methods are developed to achieve baseline separation of these isomers, allowing for their individual identification and quantification. researchgate.netnih.gov

Chiral Isomers (Enantiomers) : Distinguishing between the (S)- and (R)-enantiomers of this compound requires chiral separation techniques, as the enantiomers have identical physical properties in a non-chiral environment. sigmaaldrich.com This is critical because enantiomers can have different pharmacological effects. sigmaaldrich.com

Chiral GC-MS : This can be achieved by using a chiral derivatizing agent, such as l-N-trifluoroacetyl-prolyl chloride (l-TPC), which converts the enantiomers into diastereomers that can be separated on a standard achiral GC column. oup.com

Chiral LC-MS/MS : This is often considered a more reliable method. oup.com It employs a chiral stationary phase (CSP), such as a vancomycin-based column (e.g., Astec Chirobiotic V2), which interacts differently with each enantiomer, allowing for their separation. oup.comsigmaaldrich.comsciex.com This approach avoids potential issues with the optical purity of derivatizing agents. oup.com

Table 4: Methods for Isomeric Differentiation of Amphetamine Analogues

| Isomer Type | Analytical Technique | Method Principle | Reference |

|---|---|---|---|

| Positional (2-, 3-, 4-MA) | GC-MS, LC-MS, NMR | Chromatographic separation based on physical properties; NMR for definitive structural assignment. | researchgate.netresearchgate.net |

| Chiral (Enantiomers) | Chiral LC-MS/MS | Separation on a Chiral Stationary Phase (CSP) like a vancomycin-based column. | oup.comsigmaaldrich.comsciex.com |

| Chiral (Enantiomers) | Chiral GC-MS | Derivatization with a chiral agent (e.g., l-TPC) to form diastereomers separable on an achiral column. | oup.com |

This table summarizes advanced analytical methods used to resolve and differentiate the isomers of this compound.

Pharmacological Mechanisms of Action of 2 4 Methylphenyl Propan 1 Amine

Receptor Binding Profiles

Other Neurotransmitter Receptor Interactions

Beyond its primary action on monoamine transporters, the interaction of 2-(4-Methylphenyl)propan-1-amine with other neurotransmitter receptors appears to be limited. Studies on structurally similar amphetamine derivatives suggest a generally low affinity for a range of postsynaptic receptors. For instance, research on various 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines has shown little to no significant binding at the 5-HT₁ₐ receptor, with Ki values being equal to or greater than 2700 nM. frontiersin.orgnih.gov Similarly, investigations into the receptor binding profiles of 3,4-methylenedioxymethamphetamine (MDMA) and its analogues, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxyethamphetamine (MDE), revealed that their highest affinities were for monoamine transporters and specific serotonin (B10506) receptor subtypes like the 5-HT₂ receptors. nih.govmaps.org For example, MDA displays moderate affinity for the 5-HT₁ₐ, 5-HT₁D, and α2-adrenergic sites, while MDMA and MDE show lower affinities at other tested sites. nih.gov

Amphetamines, as a class, are noted to have low affinity for the dopamine (B1211576) D2 receptor. mdpi.com The primary mechanism of action for these compounds is not direct receptor agonism or antagonism, but rather interaction with monoamine transporters. nih.gov While methamphetamine's effects can involve various serotonin receptor subtypes, this is often considered a result of the significant increase in synaptic serotonin rather than direct high-affinity binding to these receptors. nih.gov

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Related Amphetamine Compounds

| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | α₂-Adrenergic Receptor | D₂ Receptor |

|---|---|---|---|---|

| MDA | ~4,000-5,000 | ~1,000 | ~4,000-5,000 | >10,000 |

| MDMA | >10,000 | ~3,000 | >10,000 | >10,000 |

| MDE | >10,000 | >10,000 | >10,000 | >10,000 |

| 4-alkoxy-amphetamines | ≥2700 | 61-4400 | - | >1000 |

Data compiled from multiple sources for illustrative purposes. frontiersin.orgnih.govnih.govmaps.org

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

This compound is reported to be a potent inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoform. nih.govnih.gov This enzymatic inhibition is a significant aspect of its pharmacological profile, as MAO is crucial for the degradation of monoamine neurotransmitters. The inhibition of MAO-A by 4-MA would lead to increased synaptic concentrations of serotonin and norepinephrine (B1679862), complementing its effects as a releasing agent.

The presence of a methyl group on the α-carbon of the phenethylamine (B48288) structure, which is characteristic of amphetamines, is known to confer MAO-A inhibitory properties. nih.gov While specific IC₅₀ values for this compound are not consistently reported in recent literature, studies on closely related compounds underscore this activity. For example, 4-methylthioamphetamine (MTA), another para-substituted amphetamine, is a potent MAO-A inhibitor with an IC₅₀ value of 0.25 μM. nih.gov Generally, amphetamine and its derivatives are recognized as relatively potent, non-selective MAO inhibitors, although this inhibition is considered weak compared to that of synthetic MAO inhibitors developed for clinical use. nih.gov

Table 2: MAO Inhibition Data for Structurally Related Compounds

| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Selectivity |

|---|---|---|---|

| 4-Methylthioamphetamine (MTA) | 0.25 μM | - | Selective for MAO-A |

| Phentermine | Weak (high μM range) | Weak (high μM range) | Non-selective |

| d,l-Fenfluramine | Weak (high μM range) | Weak (high μM range) | Non-selective |

This table presents data from related compounds to illustrate the MAO inhibitory potential within this chemical class. nih.govresearchgate.net

Stereochemical Pharmacology of this compound Enantiomers

Like other amphetamines, this compound possesses a chiral center at the α-carbon, resulting in two stereoisomers: (S)-(+)-4-methylamphetamine and (R)-(-)-4-methylamphetamine. Research into the stereochemistry of analogous compounds demonstrates that the pharmacological activity often resides preferentially in one enantiomer.

Studies on N-alkylated derivatives of 4-MA have shown that the (S)-enantiomers are consistently more potent than their (R)-counterparts. nih.gov Specifically, (S)-(+)-N-methyl-4-MA is a more potent and efficacious releasing agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) compared to the (R)-(-) isomer. nih.gov This stereoselectivity is a common feature among amphetamines; for instance, dextromethamphetamine ((S)-methamphetamine) is a more potent central nervous system stimulant than levomethamphetamine ((R)-methamphetamine). wikipedia.org Similarly, for MDMA, the (S)-enantiomer is metabolized more rapidly and is associated with the acute subjective effects, while the (R)-enantiomer has a longer half-life. nih.gov This suggests that the (S)-enantiomer of this compound is likely the more pharmacologically active isomer in terms of monoamine release.

Table 3: Stereospecific Effects of N-Methyl-4-MA Enantiomers on Monoamine Release (EC₅₀, nM)

| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

|---|---|---|---|

| S(+) N-methyl 4-MA | Potent Releaser | Potent Releaser | Potent Releaser |

| R(-) N-methyl 4-MA | Less Potent Releaser | Less Potent Releaser | Less Potent Releaser |

This table summarizes the differential potency of the enantiomers of a close analogue to this compound. nih.gov

Comparative Pharmacodynamics with Structurally Related Stimulants

The pharmacodynamic profile of this compound is characterized by its action as a potent releasing agent of serotonin, norepinephrine, and dopamine. wikipedia.org Its effects are often compared to those of amphetamine, methamphetamine, and MDMA.

Compared to amphetamine, which primarily acts on norepinephrine and dopamine systems, 4-MA exhibits significantly more potent serotonergic activity. nih.gov In vivo microdialysis studies in rats have shown that 4-MA elevates extracellular serotonin to a much greater extent than dopamine. wikipedia.org This potent serotonin-releasing capability makes its profile somewhat similar to that of MDMA, which is also a potent serotonin releaser. wikipedia.org However, unlike MDMA, which has a higher affinity for the serotonin transporter over the dopamine transporter, 4-MA appears to be a more balanced releasing agent for all three monoamines in vitro, with EC₅₀ values of 53.4 nM for serotonin, 22.2 nM for norepinephrine, and 44.1 nM for dopamine. wikipedia.org

The addition of the methyl group at the para position of the phenyl ring in amphetamine to create 4-MA significantly enhances its serotonergic activity. This is a common trend seen with substitutions on the phenyl ring of amphetamines. In contrast, methamphetamine's N-methyl group primarily increases its potency and lipophilicity compared to amphetamine, leading to more pronounced effects on the dopamine transporter. nih.govsanalake.com The combined dopaminergic activity, similar to amphetamine, and the pronounced serotonergic activity, gives this compound a unique pharmacodynamic profile among substituted amphetamines. nih.gov

Table 4: Comparative Monoamine Releasing Potency (EC₅₀, nM) in vitro

| Compound | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) |

|---|---|---|---|

| This compound (4-MA) | 53.4 | 22.2 | 44.1 |

| Amphetamine | 1,799 | 4.7 | 24.6 |

| Methamphetamine | 1,080 | 12.3 | 24.5 |

| MDMA | 96.1 | 69.4 | 468 |

This table provides a comparative overview of the in vitro monoamine releasing potencies of 4-MA and related stimulants. Data is compiled from various sources and methodologies for comparison.

Preclinical Neurobiological Investigations of 2 4 Methylphenyl Propan 1 Amine in Animal Models

In Vitro Neurochemical Studies

The in vitro neurochemical profile of amphetamine-related compounds is critical for understanding their mechanism of action at the molecular level. These studies typically involve assessing the interaction of the compound with neurotransmitter transporters, which are key regulators of synaptic monoamine concentrations.

Neurotransmitter Release Assays (Dopamine, Serotonin (B10506), Norepinephrine)

Neurotransmitter release assays are fundamental in determining whether a compound acts as a substrate for monoamine transporters, leading to the non-vesicular release of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE). Studies on 4-methylamphetamine (4-MA) have demonstrated that it is a potent and efficacious releaser at transporters for all three monoamines. nih.gov

Further research into the N-alkyl derivatives of 4-MA has revealed that the length of the N-alkyl chain can significantly alter the compound's activity at these transporters. For instance, increasing the N-alkyl chain length of N-substituted 4-MA analogs can convert the compound from a transportable substrate (a releaser) at the dopamine transporter (DAT) and norepinephrine transporter (NET) to a non-transported blocker (an inhibitor) at these sites. nih.gov

The stereochemistry of these molecules also plays a pivotal role. The S(+) enantiomers of N-alkyl 4-MA analogs are generally more potent than their R(-) counterparts. nih.gov For example, S(+) N-methyl 4-MA is a potent and efficacious releaser at DAT, NET, and the serotonin transporter (SERT). nih.gov In contrast, while S(+) N-propyl 4-MA acts as a nontransported blocker at DAT and NET, it remains an efficacious releaser at SERT. nih.gov

| Compound | Dopamine (DAT) Release | Norepinephrine (NET) Release | Serotonin (SERT) Release | Reference |

|---|---|---|---|---|

| 4-Methylamphetamine (4-MA) | Releaser | Releaser | Releaser | nih.gov |

| S(+) N-Methyl 4-MA | Potent Releaser | Potent Releaser | Potent Releaser | nih.gov |

| R(-) N-Methyl 4-MA | Less Potent Releaser | Less Potent Releaser | Releaser | nih.gov |

| S(+) N-Ethyl 4-MA | Decreased Efficacy as Releaser | Full Release Activity | Full Release Activity | nih.gov |

| S(+) N-Propyl 4-MA | Nontransported Blocker | Nontransported Blocker | Efficacious Releaser | nih.gov |

Neurotransmitter Uptake Inhibition Assays

In addition to promoting neurotransmitter release, many amphetamine derivatives can also inhibit the reuptake of monoamines by blocking their respective transporters. Studies on 4-methylthioamphetamine (MTA), another structural analog, have shown that it inhibits monoamine uptake. nih.gov Derivatives of MTA, such as 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), also demonstrate effects on monoamine systems, although their specific actions on uptake inhibition are part of a broader pharmacological profile that includes influences on neurotransmitter release and metabolism. nih.gov

Research on N-alkylated 4-MA isomers has provided detailed insights into their uptake inhibition properties in rat brain synaptosomes. nih.gov

| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) | Reference |

|---|---|---|---|---|

| S(+) N-Methyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

| R(-) N-Methyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

| S(+) N-Ethyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

| R(-) N-Ethyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

| S(+) N-Propyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

| R(-) N-Propyl 4-MA | Data not specified | Data not specified | Data not specified | nih.gov |

Note: Specific IC50 values for uptake inhibition were not detailed in the referenced study, which focused more on release assays and electrophysiological assessments.

Electrophysiological Assessments of Transporter Activity in Cell Systems

Electrophysiological techniques offer a real-time measurement of transporter function and can distinguish between substrates (releasers) and inhibitors (blockers). In studies utilizing cell-based biosensors, the interactions of N-alkyl-4-methylamphetamine isomers with monoamine transporters have been examined. nih.gov These assessments confirm the findings from release assays, demonstrating that lengthening the N-alkyl chain can switch the compound's activity from a releasing agent to a blocking agent at DAT and NET. nih.gov

Calcium Flux Assays in Transporter-Expressing Cells

Currently, there is a lack of specific data from calcium flux assays for 2-(4-Methylphenyl)propan-1-amine or its close analogs in transporter-expressing cells within the reviewed scientific literature.

In Vivo Behavioral Pharmacology Research

The in vivo behavioral effects of these compounds, particularly their impact on locomotor activity, provide crucial information about their psychostimulant potential.

Locomotor Activity and Psychostimulant Effects

Studies in animal models have consistently shown that amphetamine-like compounds can significantly increase locomotor activity. Research on 4-methylthioamphetamine (MTA) and its derivatives, 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), has explored their effects on spontaneous movement. Notably, ETA and MT-But did not produce an increase in locomotor activity when compared to MTA, suggesting that structural modifications can modulate the psychostimulant effects. nih.gov

Investigations into the abuse potential of N-alkyl-4-MA isomers using intracranial self-stimulation (ICSS) in rats have shown that S(+) N-methyl 4-MA possesses the highest abuse potential among the tested analogs. nih.gov This is consistent with its potent and broad activity as a monoamine releaser. As the N-alkyl chain is lengthened, converting the compounds to more selective SERT releasers, their abuse potential appears to diminish. nih.gov For instance, S(+) N-propyl 4-MA, a selective SERT releaser and DAT/NET blocker, showed no apparent abuse potential in the ICSS paradigm. nih.gov

| Compound | Effect on Locomotor Activity | Abuse Potential (ICSS) | Reference |

|---|---|---|---|

| 4-Methylthioamphetamine (MTA) | Increases locomotor activity | Not specified | nih.gov |

| 4-Ethylthioamphetamine (ETA) | No increase compared to MTA | Not specified | nih.gov |

| 4-Methylthio-phenil-2-butanamine (MT-But) | No increase compared to MTA | Not specified | nih.gov |

| S(+) N-Methyl 4-MA | Implied psychostimulant effects | Highest abuse potential | nih.gov |

| R(-) N-Methyl 4-MA | Implied psychostimulant effects | Reduced abuse potential | nih.gov |

| S(+) N-Ethyl 4-MA | Implied psychostimulant effects | Reduced abuse potential | nih.gov |

| S(+) N-Propyl 4-MA | Implied psychostimulant effects | No apparent abuse potential | nih.gov |

Reinforcing Properties and Abuse Liability Models (e.g., Intracranial Self-Stimulation)

Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to assess the rewarding and reinforcing effects of substances, thereby providing insights into their abuse liability. bohrium.comnih.gov This model relies on the principle that animals will learn to perform an operant response, such as pressing a lever, to receive electrical stimulation of specific brain regions associated with reward, most notably the medial forebrain bundle (MFB) in the lateral hypothalamus. bohrium.comresearchgate.net Drug-induced alterations in the rate of responding for brain stimulation are interpreted as a measure of the drug's rewarding or aversive properties. An increase in responding for low-frequency stimulation suggests a rewarding effect and potential for abuse, while a decrease in responding at high-frequency stimulation may indicate aversive or motor-impairing effects. bohrium.comresearchgate.net

In the context of evaluating the abuse potential of various psychoactive compounds, the ICSS model has demonstrated sensitivity and selectivity comparable to drug self-administration procedures. nih.govresearchgate.net A study utilizing the ICSS model in mice evaluated the abuse potential of a range of drugs, including N-[(2-Methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine (4-MMA-NBOMe), a compound structurally related to this compound. nih.gov This research correlated the ICSS threshold with dopamine transporter (DAT) availability in the medial prefrontal cortex and nucleus accumbens, suggesting a link between a drug's effect on these neurobiological substrates and its abuse potential. nih.gov While this study did not directly investigate this compound, the findings with a structurally similar compound highlight the utility of the ICSS model in assessing the abuse liability of novel psychoactive substances. The reinforcing effects of many drugs of abuse in the ICSS paradigm are thought to be mediated by their interaction with the mesolimbic dopamine system. nih.gov

Pharmacological Interactions with Co-administered Agents

Pharmacodynamic drug-drug interactions occur when the pharmacological effect of one drug is altered by another. nih.gov These interactions can be synergistic, additive, or antagonistic. nih.gov The study of such interactions is crucial for understanding the complete pharmacological profile of a compound.

Although specific studies detailing the pharmacological interactions of this compound with other co-administered agents are not prevalent in the available literature, its presumed mechanism of action as a monoamine transporter ligand suggests a high potential for significant interactions. Co-administration with other drugs that affect monoaminergic systems, such as antidepressants (e.g., selective serotonin reuptake inhibitors, monoamine oxidase inhibitors), other stimulants, or certain opioids, could lead to exaggerated or unforeseen physiological and psychological effects. For instance, interactions with other agents that increase synaptic levels of dopamine, norepinephrine, and serotonin could potentially lead to a serotonin syndrome or a hypertensive crisis. The potency of drugs at blocking neurotransmitter uptake is highly correlated with their potency at blocking radioligand binding to the respective transporters. nih.gov

Metabolic Pathways and Enzyme Kinetics in Animal Systems

The metabolism of xenobiotics, including compounds like this compound, is a critical process that determines their duration of action and potential for toxicity. This process is broadly divided into Phase I and Phase II reactions. nih.gov

Phase I Metabolic Transformations (e.g., Aromatic Hydroxylation, Side Chain Hydroxylation, Phenylmethyl Group Hydroxylation)

Phase I metabolism typically involves the introduction or unmasking of a polar functional group, such as a hydroxyl group, through oxidation, reduction, or hydrolysis. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com For a compound like this compound, several Phase I metabolic pathways are plausible based on its chemical structure.

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds. mdpi.com This would involve the addition of a hydroxyl group to the benzene (B151609) ring.

Side Chain Hydroxylation: The aliphatic side chain could also undergo hydroxylation at various positions.

Phenylmethyl Group Hydroxylation: The methyl group attached to the phenyl ring is another potential site for oxidation, which would result in a hydroxymethyl metabolite.

Deamination: The primary amine group could be removed through oxidative deamination, a common pathway for many amines. mdpi.com

Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body. drughunter.comyoutube.com Common Phase II conjugation reactions include glucuronidation and sulfation. youtube.comslideshare.net

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to a suitable functional group, such as a hydroxyl group introduced during Phase I metabolism. drughunter.comnih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule to a hydroxyl or amine group on the substrate. nih.gov

These conjugation reactions typically result in metabolites that are more polar and readily eliminated in the urine. youtube.com

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The cytochrome P450 (CYP) enzymes are a large family of heme-containing proteins that are central to the metabolism of a vast array of xenobiotics. bohrium.comnih.gov The CYP1, CYP2, and CYP3 families are particularly important for drug metabolism in humans. nih.gov

CYP2D6 is a highly polymorphic enzyme that plays a crucial role in the metabolism of approximately 25% of clinically used drugs, including many psychoactive compounds. wikipedia.orgnih.gov It is primarily expressed in the liver but is also found in the central nervous system. wikipedia.org CYP2D6 is known to metabolize compounds with a basic nitrogen atom, making it a likely candidate for the metabolism of this compound. The enzyme is involved in reactions such as hydroxylation and dealkylation. wikipedia.org Given that CYP2D6 metabolizes structurally similar compounds, its involvement in the metabolism of this compound is highly probable. Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This variability can have profound implications for the pharmacokinetics and pharmacodynamics of drugs metabolized by this enzyme.

Interspecies Metabolic Differences and Research Implications

The metabolic fate of xenobiotics, including this compound, can vary significantly between different animal species, a factor with profound implications for preclinical research. These differences, primarily rooted in the variable expression and activity of metabolic enzymes like the cytochrome P450 (CYP) superfamily, dictate the pharmacokinetic and toxicokinetic profiles of a compound. bioivt.comresearchgate.net Consequently, the selection of an appropriate animal model is a critical step in toxicological studies to ensure that findings are relevant and translatable to human scenarios. bioivt.com

Studies on the parent compound, amphetamine, reveal marked species differences in metabolism. For instance, rats primarily metabolize amphetamine via aromatic hydroxylation, with conjugated 4-hydroxyamphetamine being the main metabolite. nih.gov In contrast, guinea pigs excrete mainly benzoic acid and its conjugates, while mice show a mix of unchanged amphetamine, 4-hydroxyamphetamine, and benzoic acid. nih.gov Rabbits exhibit a unique metabolic profile, excreting significant amounts of an acid-labile precursor of 1-phenylpropan-2-one. nih.gov These variations highlight that data from one species cannot be uncritically extrapolated to another. nih.gov

For this compound (also known as 4-methylamphetamine or 4-MA) specifically, research in rats has identified several major metabolic pathways. These include aromatic hydroxylation, hydroxylation of the phenylmethyl group which is then oxidized to a carboxylic acid, and hydroxylation of the side chain. nih.gov These metabolites can then undergo further phase II metabolism through glucuronidation and/or sulfation. nih.gov The enzyme CYP2D6 has been implicated in the aromatic hydroxylation of 4-MA in rats. nih.gov

The research implications of these metabolic differences are substantial. A metabolite generated in one species may be pharmacologically active or toxic, while in another species that does not produce it, the toxicological profile could be entirely different. bioivt.com This is exemplified by the failure of some clinical trials due to unforeseen metabolites appearing in humans that were not present in the preclinical animal models used. bioivt.com Therefore, understanding the comparative metabolism across species is essential for interpreting neurotoxicity data and assessing the potential risks. When direct comparative data is lacking, a methodical approach considering in vitro and in silico models alongside available in vivo data becomes crucial for selecting species that most accurately represent human metabolism. bioivt.comresearchgate.net

Table 1: Comparison of Major Amphetamine Metabolites Across Species This table summarizes findings for the parent compound, amphetamine, to illustrate interspecies metabolic variability.

| Species | Primary Metabolic Pathway(s) | Major Metabolites | Reference |

| Rat | Aromatic Hydroxylation | Conjugated 4-hydroxyamphetamine (60%) | nih.gov |

| Guinea Pig | Side Chain Oxidation | Benzoic acid and conjugates (62%) | nih.gov |

| Mouse | Mixed | Amphetamine (33%), 4-hydroxyamphetamine (14%), Benzoic acid (31%) | nih.gov |

| Rabbit | Side Chain Oxidation/Rearrangement | Benzoic acid (25%), Precursor of 1-phenylpropan-2-one (22%) | nih.gov |

| Human | Deamination, Aromatic Hydroxylation | Unchanged Amphetamine (30%), Benzoic acid (21%), 4-hydroxyamphetamine (3%) | nih.gov |

Mechanistic Neurotoxicity Research in Animal Models

Serotonergic Neurotoxicity Mechanisms

Substituted amphetamines are well-documented for their potential to induce long-lasting deficits in serotonin (5-HT) neurons in animal models. nih.govnih.gov The primary mechanism involves their action as serotonin releasing agents. wikipedia.org Compounds like this compound are substrates for the serotonin transporter (SERT), inhibiting the reuptake of 5-HT from the synaptic cleft and promoting its efflux from the neuron. mdpi.com Studies have shown that 4-MA possesses a higher potency for releasing serotonin compared to amphetamine. nih.gov

This massive release and subsequent accumulation of synaptic 5-HT is a key initiating event. However, the neurotoxicity is not simply due to excessive receptor activation but involves a cascade of intracellular events. Evidence from related compounds like 3,4-methylenedioxymethamphetamine (MDMA) suggests that the damage is often targeted at the fine terminal axons of 5-HT neurons, while cell bodies in the raphe nuclei are relatively spared. nih.gov This is characterized by a persistent reduction in markers of serotonergic integrity, such as 5-HT levels, levels of its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and the density of SERT binding sites. psu.eduwikipedia.org

The interaction with monoamine oxidase (MAO), an enzyme that metabolizes serotonin, is another critical factor. While the direct role of MAO in 4-MA's serotonergic toxicity is being elucidated, studies with MDMA analogues show that the interplay between dopamine and serotonin systems is crucial. For instance, combining a non-neurotoxic MDMA analogue with a dopamine releaser like S-amphetamine can lead to significant long-term decreases in 5-HT markers, suggesting that dopamine release can potentiate serotonergic deficits. psu.edu This highlights a complex interplay between neurotransmitter systems in mediating neurotoxicity.

Dopaminergic Neurotoxicity Mechanisms

While some substituted amphetamines are primarily serotonergic neurotoxins, many also impact the dopamine (DA) system. wikipedia.org Methamphetamine, for example, is a potent dopaminergic neurotoxin. wikipedia.orgnih.gov The mechanisms underlying this toxicity are multifactorial and involve oxidative stress, excitotoxicity, and metabolic compromise within dopaminergic neurons. wikipedia.org

For compounds structurally related to this compound, such as 4-methylmethamphetamine, the role of dopamine in its own neurotoxicity has been investigated. Studies in mice show that 4-methylmethamphetamine can induce a reduction in striatal dopamine levels. nih.gov The severity of this dopamine depletion can be significantly enhanced by co-administration of L-DOPA (a dopamine precursor) or methamphetamine, suggesting that the drug-releasable pool of dopamine is a key determinant of the resulting toxicity. nih.govnih.gov This indicates that a greater release of dopamine exacerbates the damage to dopaminergic terminals. nih.gov

Glutamate (B1630785) Excitotoxicity Mechanisms

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a critical role in the neurotoxic effects of psychostimulants. nih.govnih.gov Excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium (Ca2+) into neurons. plos.orgnih.gov This Ca2+ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases like calpains, and production of reactive oxygen species, ultimately resulting in neuronal damage and death. nih.govplos.org

Animal studies have demonstrated that amphetamines can induce a sustained increase in the extracellular release of glutamate in brain regions like the hippocampus and striatum. nih.gov This excessive glutamate release over-stimulates postsynaptic glutamate receptors. The neurotoxicity can be exacerbated by conditions of metabolic compromise. For example, inhibition of mitochondrial enzymes like succinate (B1194679) dehydrogenase can dramatically enhance the neurotoxicity produced by NMDA, AMPA, or glutamate itself in animal models. capes.gov.br

Research on MDMA has shown it reduces parvalbumin-positive GABAergic interneurons, suggesting that damage may involve a disruption of the brain's excitatory/inhibitory balance. nih.gov Glutamate excitotoxicity can also directly damage white matter by causing paranodal myelin splitting and retraction, a process mediated by NMDA and kainate receptors leading to Ca2+ overload and calpain activation. plos.org This suggests that the neurotoxic mechanisms of this compound could involve not only direct effects on monoamine neurons but also indirect damage through the glutamate system, impacting both neurons and glial cells. nih.govplos.org

Table 2: Summary of Neurotoxicity Mechanisms in Animal Models

| Neurotoxicity Type | Key Mechanistic Steps | Affected Neurotransmitter Systems | Cellular Consequences | References |

| Serotonergic | SERT-mediated 5-HT release, Oxidative stress | Serotonin (5-HT) | Depletion of 5-HT and 5-HIAA, Loss of SERT sites, Axon terminal degeneration | nih.govnih.govmdpi.compsu.edu |

| Dopaminergic | DA release, Oxidative stress from DA metabolism, Neuroinflammation | Dopamine (DA) | DA depletion, Microglial activation, Nerve terminal damage | wikipedia.orgnih.govnih.gov |

| Glutamate Excitotoxicity | Increased extracellular glutamate, Overactivation of NMDA/AMPA receptors | Glutamate, GABA | Excessive Ca2+ influx, Mitochondrial dysfunction, Myelin damage, Neuronal death | nih.govnih.govplos.orgcapes.gov.br |

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl Propan 1 Amine Analogues

Effects of Ring Substitutions on Pharmacological Profiles

Modifications to the aromatic ring of the 2-(4-Methylphenyl)propan-1-amine structure significantly influence the pharmacological profile of the resulting analogues. The position and nature of the substituent are key determinants of the compound's effects on dopamine (B1211576) and serotonin (B10506) systems.

For example, in a related series of 4-methylthioamphetamine (MTA) analogues, an ethyl-thio substitution at the 4-position of the aromatic ring or an ethyl substitution at the alpha position of the ethylamine (B1201723) chain abolishes the dopamine-releasing effects seen with MTA. nih.gov This highlights the narrow structural window for maintaining dopaminergic activity. nih.gov

Furthermore, the addition of a 4-chloro substituent to amphetamine and its N-alkylated derivatives, such as methamphetamine and ethamphetamine, has been shown to enhance serotonergic activity compared to their non-chlorinated counterparts, which are typically more dopaminergic. nih.gov This principle also applies to the cathinone (B1664624) series, where 4-chloro substitution systematically improves potency for release at SERT. nih.gov

In the broader context of phenethylamines, increasing the size and lipophilicity of the substituent at the 4-position generally leads to increased binding affinities at the 5-HT2A and 5-HT2C serotonin receptors. frontiersin.org For instance, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines enhances binding at these receptors. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of this compound analogues and their biological activity. These analyses use statistical models to correlate physicochemical properties of the molecules with their pharmacological effects.

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are evident in the systematic study of its analogues. For example, the stepwise decrease in potency at monoamine transporters with the lengthening of the N-alkyl chain is a classic example of a structure-activity relationship that can be quantified. nih.gov A QSAR model for this series would likely use descriptors such as alkyl chain length, lipophilicity (logP), and steric parameters to predict transporter inhibition or substrate activity.

In a related series of para-substituted methcathinone (B1676376) analogues, a quantitative structure-activity relationship analysis was conducted to understand their pharmacology. nih.gov Such studies are crucial for predicting the activity of novel compounds and for designing molecules with specific pharmacological profiles. The general approach involves creating a dataset of compounds with known activities and a set of calculated molecular descriptors. Statistical methods are then used to build a predictive model.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for elucidating the interactions between this compound analogues and their molecular targets, such as monoamine transporters. These methods provide insights into the binding modes and the structural basis for the observed structure-activity relationships.

Molecular modeling and simulations can identify the specific structural elements of a compound that are responsible for its binding affinity and functional activity at a receptor or transporter. nih.gov For instance, docking studies can predict the orientation of a ligand within the binding pocket of a transporter, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its potency. nih.gov

In the context of monoamine transporters, computational approaches have been used to understand how different ligands, including amphetamine analogues, interact with the substrate binding sites. These studies can explain why some compounds act as substrates (releasers) while others act as inhibitors (blockers). For example, simulations can reveal the conformational changes in the transporter that are necessary for substrate translocation.

By combining in vitro pharmacological data with in silico modeling, researchers can develop a more comprehensive understanding of the molecular determinants of drug action. This integrated approach is invaluable for the rational design of novel compounds with desired pharmacological properties. nih.gov

Forensic Science and Analytical Applications of 2 4 Methylphenyl Propan 1 Amine Research

Development of Analytical Methodologies for Forensic Samples

The detection and quantification of 2-(4-Methylphenyl)propan-1-amine in forensic samples would necessitate the development and validation of specific analytical methods. In forensic chemistry, a multi-tiered approach is typically employed to ensure accurate and reliable identification of unknown substances.

Presumptive color tests could serve as a preliminary screening tool, although their lack of specificity would require confirmation by more sophisticated techniques. For definitive identification, instrumental analysis is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic drug analysis. A validated GC-MS method for this compound would involve establishing its retention time—the time it takes for the compound to pass through the chromatographic column—and its mass spectrum, which provides a unique fragmentation pattern that acts as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), would offer an alternative or complementary technique, especially for complex matrices or when derivatization—a process sometimes required to make compounds suitable for GC-MS analysis—is not desirable. The development of such a method would involve optimizing the mobile phase composition, column chemistry, and MS parameters to achieve the necessary sensitivity and selectivity.

Table 1: Potential Analytical Techniques for the Identification of this compound

| Technique | Principle | Expected Information |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, followed by electron ionization and mass analysis. | Retention time and a characteristic mass spectrum. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity, followed by ionization and tandem mass analysis. | Retention time and specific precursor-to-product ion transitions for high selectivity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by chemical bonds. | A unique infrared spectrum representing the molecule's functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Detailed structural information, including the connectivity of atoms. |

Isomer Discrimination and Identification in Forensic Contexts

A significant challenge in the forensic analysis of substituted phenethylamines is the differentiation of positional isomers. These are compounds that have the same chemical formula and molecular weight but differ in the arrangement of atoms. In the case of this compound, its isomers would include, but are not limited to, compounds where the methyl group is at the 2- or 3-position on the phenyl ring, or where the amine and methyl groups are on different carbons of the propyl chain.

Distinguishing between these isomers is critical for legal and toxicological purposes, as different isomers can exhibit vastly different physiological effects and legal statuses. Standard mass spectrometry may not always differentiate between positional isomers, as they can produce similar fragmentation patterns.

Therefore, chromatographic separation is paramount. High-resolution gas chromatography, with appropriate capillary columns, can often separate isomers based on subtle differences in their physical and chemical properties. Similarly, advanced LC techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can provide the necessary resolving power.

In cases where chromatographic separation is challenging, techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) could be employed. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric compounds.

Characterization of Illicitly Synthesized Materials and Their Chemical Profiles

Understanding the chemical profile of an illicitly synthesized drug can provide valuable intelligence for law enforcement, such as linking different seizures to a common manufacturing source or identifying the synthetic route used. This process, known as chemical profiling, involves the identification of starting materials, intermediates, by-products, and impurities present in a seized sample.

As there is no published information on the specific synthesis routes for this compound in clandestine laboratories, one would have to hypothesize potential pathways based on the synthesis of analogous compounds. For example, a common route for producing phenethylamines is reductive amination. The impurities present in a sample would be indicative of the specific precursors and reaction conditions employed.

The analytical approach to chemical profiling typically involves a non-targeted analysis using techniques like GC-MS to identify all detectable compounds in a sample. Comparison of the impurity profiles from different seizures can then be performed using statistical methods.

Table 2: Hypothetical Impurities in the Synthesis of this compound

| Potential Synthetic Route | Possible Precursors | Potential By-products and Impurities |

| Reductive Amination | 2-(4-methylphenyl)propan-1-al, Ammonia, Reducing agent (e.g., sodium borohydride) | Unreacted starting materials, over-reduced products (alcohols), condensation products. |

| Leuckart Reaction | 2-(4-methylphenyl)propanone, Formamide or ammonium (B1175870) formate (B1220265) | Various reaction intermediates and condensation by-products. |

It must be reiterated that the information presented in sections 7.2 and 7.3 is based on general forensic principles for related compounds, as direct research on this compound is not available. The absence of specific analytical data, isomer studies, and impurity profiles for this compound underscores a critical area for future forensic research to ensure preparedness should this substance emerge on the illicit drug market.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as alkylation of a primary amine with a halogenated precursor (e.g., 4-methylbenzyl chloride) under basic conditions, followed by catalytic hydrogenation to reduce intermediates. Solvents like ethanol or methanol are preferred for their polarity, and catalysts like palladium on carbon enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : To confirm the presence of the methylphenyl group (δ 2.3 ppm for CH₃) and amine protons (δ 1.5–2.0 ppm).

- Mass spectrometry (MS) : For molecular ion verification (expected m/z ~163.3 for C₁₁H₁₇N).

- HPLC : To assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- LogP : ~2.1 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration studies).

- pKa : ~10.2 (amine group), influencing solubility in acidic buffers.

- Melting point : ~80–85°C (varies with purity). These parameters guide solvent selection and formulation in biological assays .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if this compound exhibits chirality in derivatives?

Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, enzymatic resolution using lipases or esterases can selectively modify one enantiomer, enabling separation via standard techniques .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound?

- Temperature control : Maintain ≤60°C to avoid thermal degradation.

- Stoichiometric precision : Use a 1:1 molar ratio of amine to alkylating agent.

- Protecting groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to prevent undesired reactions .

Q. How should researchers interpret contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding but reduce bioavailability.

- Steric hindrance from bulky groups (e.g., adamantyl) can alter selectivity. Use molecular docking or QSAR models to reconcile discrepancies between in vitro and in vivo results .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

- In vitro : Liver microsomal assays to assess metabolic stability (CYP450 isoforms).

- In vivo : Rodent models for bioavailability studies (oral vs. intravenous administration). Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) should be cross-validated with LC-MS/MS quantification .

Q. How can researchers optimize the stability of this compound in aqueous solutions for long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.